REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)O)=O.CN1[C:18](=[O:19])[CH2:17]CC1.C(OC(=O)C)(=O)C>CN(C1C=CN=CC=1)C.O>[C:18]([O:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1)(=[O:19])[CH3:17]
|
Name
|
D-fructose
|
Quantity
|
39.4 kg
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
styrene-divinylbenzene copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 L
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
1
|
Quantity
|
217 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
390 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
) in the H form were introduced
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with 8 l of NMP
|
Type
|
CUSTOM
|
Details
|
the reaction for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was freed of the solvent at 90-100° C. under reduced pressure (of 50-10 mbar)
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered though Celite®
|
Type
|
CUSTOM
|
Details
|
After the phase separation
|
Type
|
DISTILLATION
|
Details
|
the solvent of the filtrate was distilled off at 50° C. under reduced pressure (20 mbar)
|
Type
|
DISTILLATION
|
Details
|
the residue was fractionally distilled under reduced pressure at 106-110° C./5 mbar
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC1=CC=C(C=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |